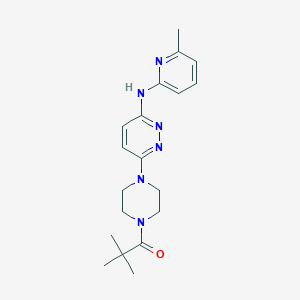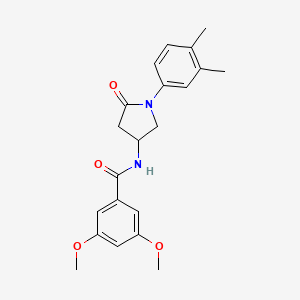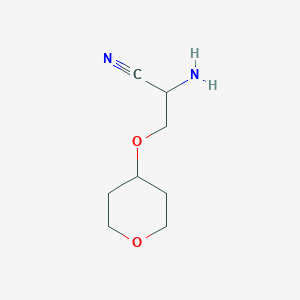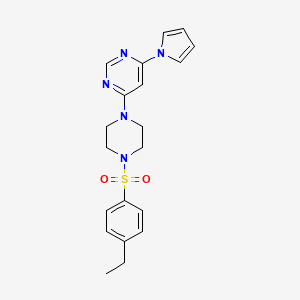![molecular formula C15H15Cl2N3S B2919041 3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione CAS No. 331839-38-4](/img/structure/B2919041.png)
3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione, also known as 3-(2,4-DCPT) is a heterocyclic compound that has been used in a number of scientific research applications. It is a cyclic compound that contains a nitrogen atom and two chlorine atoms, and has a molecular formula of C12H7Cl2N3S. 3-(2,4-DCPT) is a colorless solid, and it is insoluble in water and organic solvents such as alcohol and ether.
Scientific Research Applications
Stereoselective Synthesis and Structural Study
A study by Mabied et al. (2016) focused on the stereoselective synthesis of a closely related compound, exploring its structural and spectroscopic characteristics. The research involved single-crystal X-ray studies to determine the compound's triclinic system and space group, along with molecular mechanics and quantum chemical calculations to optimize geometrical parameters. The study also investigated the compound's vibrational frequencies, NMR chemical shifts, molecular electrostatic potential, and frontier molecular orbitals, providing a comprehensive understanding of its structural properties and potential applications in materials science and molecular engineering Mabied et al., 2016.
Vibrational Spectroscopic Analysis
Kuruvilla et al. (2018) conducted a vibrational spectroscopic analysis using FT-IR and FT-Raman techniques on a compound structurally similar to 3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione. The study aimed to interpret and predict vibrational spectra through quantum mechanical methods, providing insights into the compound's molecular geometry, vibrational wavenumbers, and electrostatic potential. The research contributes to understanding the compound's physical and chemical properties, which could be relevant in developing new materials with specific vibrational characteristics Kuruvilla et al., 2018.
Molecular Basis of Activity
Research by Levy et al. (1999) on triclosan, which shares some structural features with the compound , provided insights into its mechanism of action, particularly in inhibiting lipid biosynthesis by targeting specific enzymes. While not directly related to 3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione, this study highlights the potential of structurally similar compounds in biomedical applications, such as developing new antibacterial agents Levy et al., 1999.
Catalytic Functions and Reductive Cleavage
A study by Inoue and Tamura (1986) explored the catalytic functions of a thiazolium salt derivative, focusing on the reductive cleavage of disulfides. This research provides a foundation for understanding how compounds with similar structural elements can serve as catalysts in chemical reactions, potentially leading to applications in synthetic chemistry and industrial processes Inoue & Tamura, 1986.
Insecticidal Activity and GABAA Receptor Antagonism
Ozoe et al. (1993) synthesized chlorinated analogs of certain dioxatricyclododecenes, investigating their toxic effects and interaction with GABAA receptors. This study suggests potential applications of structurally related compounds in developing new insecticidal agents that target specific neurotransmitter receptors, contributing to safer and more effective pest control strategies Ozoe et al., 1993.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3S/c16-9-1-2-10(11(17)7-9)13-14-12(18-15(21)19-13)8-3-5-20(14)6-4-8/h1-2,7-8,13H,3-6H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLAYJCABXYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C(NC(=S)N3)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)


![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)

![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)
![2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2918971.png)
![2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2918972.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea](/img/structure/B2918976.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2918977.png)
![2-((5-chloro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2918980.png)